1-(Pyridin-4-yl)butane-1,3-dione

Description

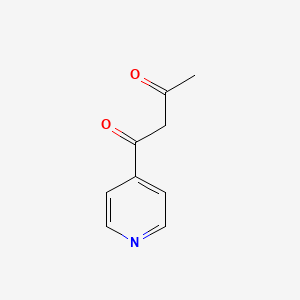

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-2-4-10-5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZPMCZQQJWNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30497348 | |

| Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75055-73-1 | |

| Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30497348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Pyridin-4-yl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 1-(Pyridin-4-yl)butane-1,3-dione

The primary routes to this class of compounds involve the formation of a carbon-carbon bond to construct the β-dicarbonyl moiety.

The most established and widely utilized method for synthesizing this compound is the Claisen condensation. This reaction involves the condensation of a suitable pyridine (B92270) carboxylic acid ester with a ketone in the presence of a strong base. For the target compound, the reaction is typically carried out between a methyl isonicotinate and acetone.

| Reactant 1 | Reactant 2 | Base | Solvent | Yield |

| Methyl isonicotinate | Acetone | Sodium Methoxide (NaOMe) | Diethyl ether | 62% |

Table 1: Example of Claisen Condensation for the Synthesis of this compound.

While the Claisen condensation is the most direct route, other strategies can be envisioned or have been applied to related structures.

One significant alternative approach is the C-alkylation of a pre-formed dione (B5365651) . For instance, a related compound, 3-(pyridin-2-ylmethyl)pentane-2,4-dione, was synthesized by introducing a pyridinylmethyl group onto the central carbon of 2,4-pentanedione. This strategy involves the reaction of the dione's enolate with a pyridyl derivative containing a leaving group, such as 2-(bromomethyl)pyridine. This pathway builds the molecule by attaching the pyridine moiety to an existing diketone, contrasting with the Claisen approach which builds the diketone onto the pyridine ring.

Other general methodologies for β-diketone synthesis could potentially be adapted for pyridyl derivatives, including:

Baker–Venkataraman Transposition : This method involves the intramolecular rearrangement of an O-aroyl derivative of a 2-hydroxyacetophenone to form a 1,3-diketone.

Hydration of Alkynones : The hydration of a properly substituted alkynone can yield a β-diketone structure.

Decarboxylative Coupling Reactions : These methods involve the coupling of β-keto acids with other reagents, leading to the formation of 1,3-diketones.

Fluorinated analogs of pyridyl butanediones are of significant interest, and their synthesis generally follows two main pathways.

The most common method is a crossed Claisen condensation using a fluorinated ester as a reactant. For example, trifluoromethylated β-diketones are synthesized by reacting a ketone with a trifluoroacetic acid ester in the presence of a base like sodium methoxide. This approach builds the fluorinated butanedione chain directly. A robust protocol for preparing β-diketones with perfluorinated alkyl groups has been developed, highlighting the versatility of this method.

A second strategy is the direct fluorination of a pre-existing β-diketone. This involves reacting the pyridyl butanedione with an electrophilic fluorinating agent, which can introduce one or more fluorine atoms at the α-position (the central carbon of the dione moiety).

| Reactant 1 | Reactant 2 | Base | Method | Product Example |

| 1-(Pyridin-2-yl)ethanone | Ethyl trifluoroacetate | Sodium Methoxide | Crossed Claisen Condensation | 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione |

Table 2: Synthesis of a Fluorinated Analog via Crossed Claisen Condensation.

Purification of fluorinated β-diketones can sometimes be facilitated by the formation of copper chelates, followed by their decomposition to release the purified product.

The synthesis of the 2-pyridyl and 3-pyridyl isomers of this compound is readily achieved using the same Claisen condensation methodology. The identity of the isomer is determined by the choice of the starting pyridine carboxylic acid ester.

1-(Pyridin-2-yl)butane-1,3-dione is synthesized from a picolinic acid ester (e.g., methyl picolinate).

1-(Pyridin-3-yl)butane-1,3-dione is synthesized from a nicotinic acid ester (e.g., methyl nicotinate).

In each case, the respective ester is reacted with acetone in the presence of a strong base, mirroring the synthesis of the 4-pyridyl isomer.

| Target Isomer | Pyridine Precursor | Ketone Precursor |

| 1-(Pyridin-2-yl)butane-1,3-dione | Methyl picolinate | Acetone |

| 1-(Pyridin-3-yl)butane-1,3-dione | Methyl nicotinate | Acetone |

| This compound | Methyl isonicotinate | Acetone |

Table 3: Precursors for the Synthesis of Pyridinyl Butanedione Isomers via Claisen Condensation.

Mechanistic Studies of this compound Formation

The formation of this compound via the Claisen condensation follows a well-understood, multi-step mechanism:

Enolate Formation : A strong base, typically an alkoxide like sodium methoxide (NaOCH₃), abstracts an acidic α-proton from acetone. This step generates a resonance-stabilized enolate ion, which serves as the key nucleophile.

Nucleophilic Acyl Addition : The acetone enolate attacks the electrophilic carbonyl carbon of the methyl isonicotinate. This addition reaction forms a tetrahedral intermediate.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide (⁻OCH₃) leaving group. This step results in the formation of the this compound product.

Protonation : In the final workup step, an acid (e.g., acetic acid) is added to neutralize the reaction mixture and protonate the enolate of the β-diketone, yielding the final, neutral this compound product.

Derivatization and Functionalization of the Butanedione Scaffold

The this compound scaffold possesses several reactive sites that allow for extensive derivatization and functionalization. The molecule exists in a tautomeric equilibrium between the keto and enol forms, with the enol form being particularly significant for its reactivity.

Key functionalization strategies include:

Metal Chelation : The two oxygen atoms of the β-dicarbonyl unit act as an excellent bidentate ligand, readily forming stable chelate complexes with a wide variety of metal ions. This property is one of the most widely exploited features of β-diketones.

Heterocycle Synthesis : The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of five- and six-membered heterocycles. For example, condensation with hydrazine or its derivatives yields pyridyl-substituted pyrazoles. Reaction with hydroxylamine yields isoxazoles, and reaction with amidines can produce pyrimidines.

Knoevenagel Condensation : The active methylene (B1212753) group between the two carbonyls is highly acidic and can participate in Knoevenagel condensation reactions with aldehydes and ketones. This reaction forms a new carbon-carbon double bond, allowing for the attachment of various substituents at the central carbon of the butanedione moiety.

C-Alkylation and Halogenation : The enolate of the β-diketone can be alkylated at the central carbon by reacting it with alkyl halides. Similarly, this position can be halogenated using reagents like N-bromosuccinimide (NBS) or electrophilic fluorine sources.

These derivatization reactions underscore the utility of this compound as a versatile building block in the synthesis of more complex molecules with diverse structures and properties.

Reactions Involving the β-Dicarbonyl Moiety

The β-dicarbonyl group in this compound is a highly reactive functional group that readily participates in cyclocondensation reactions to form a variety of heterocyclic compounds. The acidic nature of the methylene protons between the two carbonyl groups facilitates the formation of an enolate intermediate, which is key to its reactivity.

One of the most common applications of β-dicarbonyl compounds is in the synthesis of five-membered aromatic heterocycles such as pyrazoles and isoxazoles. The reaction with hydrazine derivatives leads to the formation of pyrazoles, while the reaction with hydroxylamine yields isoxazoles. These reactions are fundamental in heterocyclic chemistry, providing a straightforward route to these important scaffolds.

Table 1: Synthesis of Heterocycles from this compound

| Reactant | Product Heterocycle | General Reaction Conditions |

|---|---|---|

| Hydrazine | Pyrazole | Acidic or basic catalysis, often in an alcohol solvent. |

| Hydroxylamine | Isoxazole | Typically carried out in a suitable solvent, may require a base. |

Furthermore, the β-dicarbonyl moiety can be utilized in the synthesis of six-membered rings like pyrimidines through condensation with amidines, urea, or their derivatives. This reaction, a variation of the Biginelli reaction, is a powerful tool for constructing substituted pyrimidine rings, which are prevalent in many biologically active molecules.

Modifications of the Pyridine Ring

The pyridine ring of this compound can undergo various modifications, allowing for further functionalization of the molecule. These reactions can target the nitrogen atom or the carbon atoms of the ring.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids. N-oxidation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions and can also be a key step in the synthesis of various derivatives.

Quaternization (N-Alkylation): As a tertiary amine, the nitrogen atom of the pyridine ring can be alkylated with alkyl halides to form quaternary pyridinium salts. This reaction introduces a positive charge on the nitrogen atom and significantly changes the molecule's properties and reactivity.

Halogenation: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, under specific conditions, halogenation can be achieved. More modern methods for the selective halogenation of pyridines, which may be applicable, involve multi-step sequences that activate the ring towards substitution. For instance, strategies involving phosphine reagents have been developed for the 4-selective halogenation of pyridines. Another approach uses a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve 3-selective halogenation under mild conditions. The presence of the β-dicarbonyl substituent will influence the regioselectivity of these reactions.

Retro-Claisen Reactions of Pyridyl β-Diketones in Synthetic Sequences

The retro-Claisen reaction, which involves the cleavage of a carbon-carbon bond in a β-dicarbonyl compound, is a valuable transformation in organic synthesis. This reaction is essentially the reverse of the Claisen condensation and can be promoted by bases or acids.

In the context of pyridyl β-diketones, the retro-Claisen reaction can be strategically employed to generate carboxylic acid derivatives and ketones. For instance, the alkaline cleavage of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione, an unsymmetrical β-diketone, has been reported. researchgate.net This reaction proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl groups, leading to a tetrahedral intermediate that subsequently undergoes C-C bond cleavage.

This type of cleavage provides a synthetic route to functionalized pyridines that might be difficult to access through other methods. The choice of reaction conditions, particularly the base or acid used, can influence the outcome of the reaction, allowing for controlled fragmentation of the β-diketone. The utility of this reaction lies in its ability to deconstruct a more complex molecule into simpler, synthetically useful fragments, which can then be used in subsequent transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione |

| Pyrazole |

| Isoxazole |

| Pyrimidine |

| Pyridine N-oxide |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1-(pyridin-4-yl)butane-1,3-dione, with each technique offering unique insights into its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the ¹H NMR spectrum of a related compound, butane-1,4-diyl bis(pyridine-4-carboxylate), the signals for the pyridine (B92270) ring protons appear at specific chemical shifts (δ), with the protons adjacent to the nitrogen atom typically resonating further downfield. nih.gov For this compound, distinct signals corresponding to the methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH=) protons of the butane-1,3-dione moiety, as well as the protons of the pyridine ring, would be expected. The integration of these signals, representing the area under each peak, is proportional to the number of protons giving rise to that signal. vscht.cz For example, the methyl group protons would integrate to three, the methylene protons to two, and the aromatic protons would have integrations corresponding to their number on the pyridine ring. vscht.cz

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar pyridyl compound, the carbon signals were observed at specific chemical shifts, such as δ 165.2 for the carboxyl carbon, and δ 150.7, 137.4, and 122.9 for the pyridine ring carbons. nih.gov For this compound, characteristic peaks for the carbonyl carbons of the dione (B5365651), the methyl carbon, the methylene carbon, and the distinct carbons of the 4-substituted pyridine ring would be anticipated.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C-H (ortho to N) | ~8.7 | ~150 |

| Pyridine C-H (meta to N) | ~7.8 | ~123 |

| Methylene (-CH₂-) | ~4.0 | ~55 |

| Methyl (-CH₃) | ~2.2 | ~25 |

| Carbonyl (C=O) | - | ~190-200 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.edu For this compound, the most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O (carbonyl) stretching vibrations, which typically appear in the range of 1670 to 1780 cm⁻¹. libretexts.org The presence of conjugation and intramolecular hydrogen bonding in the enol form can influence the exact position and appearance of this band.

Other expected characteristic absorption bands would include those for the C-H stretching of the pyridine ring and the aliphatic chain, as well as C=C and C=N stretching vibrations of the aromatic ring. A related pyridine derivative, butane-1,4-diyl bis(pyridine-4-carboxylate), exhibits a strong C=O stretch at 1728 cm⁻¹, along with other bands at 3046 cm⁻¹ (aromatic C-H stretch), 1560 cm⁻¹ (C=N stretch), and various C-O and C-C stretching frequencies. nih.gov

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Diketone) | Stretch | 1670 - 1780 | Strong, Sharp |

| C-H (Pyridine) | Stretch | ~3050 | Weak to Medium |

| C-H (Aliphatic) | Stretch | ~2960, ~2870 | Medium |

| C=N (Pyridine) | Stretch | ~1560 | Medium |

| C=C (Pyridine) | Stretch | ~1600, ~1480 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight of 163.17 g/mol . glpbio.com

The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For ketones, a primary fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu In the case of this compound, this could lead to the loss of a methyl radical (•CH₃) or a pyridinoyl radical. Another common fragmentation for carbonyl compounds is the McLafferty rearrangement, which can occur if a sufficiently long alkyl chain is present. miamioh.edu Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, providing further data for its identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 164.07060 | 132.3 |

| [M+Na]⁺ | 186.05254 | 139.7 |

| [M-H]⁻ | 162.05604 | 134.6 |

| [M+NH₄]⁺ | 181.09714 | 151.3 |

| [M+K]⁺ | 202.02648 | 138.5 |

Data sourced from PubChemLite. uni.lu

Solid-State Structural Investigations

While spectroscopic methods reveal the molecular structure, X-ray diffraction techniques provide precise information about the arrangement of atoms in the crystalline solid state.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and information about intermolecular interactions. mdpi.commdpi.com Although a specific SCXRD study for this compound is not detailed in the provided search results, the general principles can be inferred from studies on similar molecules. For instance, the SCXRD analysis of butane-1,4-diyl bis(pyridine-4-carboxylate) revealed that the molecule lies about an inversion center and the pyridine ring adopts a planar conformation. nih.gov

An SCXRD study of this compound would likely show that the molecule exists predominantly in the enol form in the solid state, stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This would result in a planar six-membered ring-like structure. The study would also reveal details about the crystal packing, including any intermolecular hydrogen bonds or π-π stacking interactions involving the pyridine rings.

Crystal Engineering Principles Applied to Pyridyl β-Diketones

Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net Pyridyl β-diketones are valuable building blocks in crystal engineering and the construction of coordination polymers and supramolecular assemblies. researchgate.net The pyridine nitrogen atom provides a versatile coordination site for metal ions, while the β-diketonate moiety can act as a chelating ligand.

The self-assembly of pyridyl β-diketones can be influenced by factors such as solvent, temperature, and the presence of other molecules capable of forming hydrogen bonds or other non-covalent interactions. rsc.org For example, the crystallization of a related pyridine-substituted β-diketone, 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione, was found to produce curved fractal structures, with the morphology being dependent on concentration and solvent evaporation rate. rsc.orgrsc.org This highlights how weak intermolecular forces can direct the growth and ultimate structure of the crystals. rsc.orgrsc.org The principles of crystal engineering allow for the rational design of materials with specific network topologies and functionalities, such as wavelike coordination polymers. researchgate.net

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

The molecular structure of this compound, with its pyridyl and β-diketone moieties, allows for the formation of various hydrogen bonds, which in turn dictate its supramolecular architecture. In the solid state, C–H···O interactions are significant in creating layered arrangements. For instance, a related compound, 1-(piperidin-1-yl)butane-1,3-dione, forms a two-dimensional layered structure through C–H···O hydrogen bonds involving the methyl group and the exocyclic methylene unit as donors and the amide carbonyl oxygen as a bifurcated acceptor. nih.gov This type of weak hydrogen bonding is crucial in the formation of its crystal lattice. nih.gov

Furthermore, the pyridyl nitrogen atom can act as a hydrogen bond acceptor, influencing the molecular packing. Pyridyl derivatives are known to be versatile in supramolecular chemistry, reacting with various building blocks to form coordination polymers and other complex assemblies. researchgate.net The ability of the pyridine ring to participate in hydrogen bonding plays a key role in the self-assembly of these supramolecular structures. researchgate.netmdpi.com In the context of this compound, the interplay between the keto-enol tautomerism and the hydrogen-bonding capabilities of the pyridine nitrogen can lead to the formation of intricate and predictable supramolecular networks.

Tautomeric Equilibria in Solution and Solid State

Keto-Enol Tautomerism of the Butanedione Moiety

Like other β-diketones, this compound exists in a tautomeric equilibrium between its diketo and keto-enol forms. ruc.dkmdpi.com The keto-enol tautomerism is a fundamental concept in organic chemistry where a molecule containing a carbonyl group and an adjacent α-hydrogen can interconvert between a keto and an enol form. masterorganicchemistry.comyoutube.com

The stability of the enol form is significantly influenced by factors such as intramolecular hydrogen bonding and conjugation. masterorganicchemistry.comyoutube.com In the enol form of this compound, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring. This intramolecular hydrogen bonding is a key factor stabilizing the enol tautomer. masterorganicchemistry.com Additionally, the enol form benefits from extended conjugation, which further contributes to its stability. stackexchange.com

The position of the keto-enol equilibrium is also dependent on the solvent. mdpi.com In non-polar solvents, the enol form is generally favored due to the stability provided by the intramolecular hydrogen bond. Conversely, polar solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, which can shift the equilibrium towards the keto form. Studies on similar β-diketone systems have shown that the enol form is favored in solvents like chloroform, while the keto form is more prevalent in polar aprotic solvents like DMSO. mdpi.com

Influence of the Pyridine Nitrogen on Tautomeric Preferences

The nitrogen atom in the pyridine ring of this compound exerts a notable influence on the tautomeric equilibrium. The position of the nitrogen atom within the pyridine ring affects the electronic properties of the entire molecule, thereby influencing the stability of the different tautomers. ruc.dknih.gov

DFT calculations have shown that the presence of a pyridinic nitrogen can make the conductive enol form energetically more favorable. scienceopen.comnih.govresearchgate.net This stabilization arises from hydrogen bonding between the pyridinic nitrogen and the hydroxyl group in the enol state. scienceopen.comnih.govresearchgate.net This interaction can lead to a higher proportion of the enol tautomer compared to analogous compounds without the pyridine nitrogen. scienceopen.comnih.govresearchgate.net

Furthermore, the basicity of the pyridine nitrogen can play a role. In acidic conditions, protonation of the nitrogen is possible, which would significantly alter the electronic distribution and, consequently, the tautomeric preference.

Spectroscopic and Computational Approaches to Tautomerism Studies

The study of tautomerism in this compound and related compounds relies heavily on a combination of spectroscopic techniques and computational methods. ruc.dkmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for investigating keto-enol equilibria. ruc.dknih.gov The distinct chemical shifts of the protons and carbons in the keto and enol forms allow for their identification and quantification. For example, in the ¹H NMR spectrum, the enolic proton typically appears as a sharp singlet at a downfield chemical shift (around 15-16 ppm) due to the strong intramolecular hydrogen bond. The methylene protons of the keto form and the methine proton of the enol form also have characteristic signals. ruc.dk Deuterium isotope effects on ¹³C chemical shifts can also be measured to determine the equilibrium constants between the tautomers. ruc.dknih.gov

UV-Visible Spectroscopy: This technique can also be used to study tautomerism, as the keto and enol forms have different electronic transitions and thus different absorption maxima. By analyzing the spectra in various solvents, information about the relative proportions of the tautomers can be obtained. mdpi.com

Computational Methods: Density Functional Theory (DFT) calculations are widely used to investigate the structures, energies, and properties of the different tautomers. ruc.dknih.govresearchgate.net These calculations can predict the relative stabilities of the keto and enol forms, as well as rotational barriers and the strength of hydrogen bonds. ruc.dkresearchgate.net By combining computational results with experimental data, a comprehensive understanding of the tautomeric behavior can be achieved. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to study the tautomerism of pyridinylbutane-1,3-diones. ruc.dknih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been the primary computational method applied to study 1-(Pyridin-4-yl)butane-1,3-dione. This quantum mechanical modeling method is instrumental in investigating the electronic structure and energy of molecules, making it ideal for analyzing the compound's various forms and properties.

DFT calculations are fundamental to determining the electronic structure of this compound. These calculations map the electron density distribution, which is crucial for understanding the molecule's reactivity and the nature of its chemical bonds. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information on the molecule's ability to donate or accept electrons in chemical reactions. While detailed HOMO-LUMO energy gap analyses for this specific compound are not extensively detailed in the available literature, the DFT methods used in its study inherently compute these electronic properties. mdpi.comresearchgate.net

Theoretical calculations of spectroscopic parameters are a key application of DFT for this compound. Specifically, ¹H and ¹³C NMR nuclear shieldings have been calculated to understand the magnetic environment of the nuclei. mdpi.comresearchgate.netuni.lu These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with a DFT functional like B3LYP and a basis set such as 6-311++G(d,p). mdpi.comresearchgate.net The theoretical chemical shifts are then compared with experimental data to confirm structural and tautomeric assignments. researchgate.net

For instance, calculated ¹³C nuclear shieldings for the tautomers of this compound can be weighted according to their calculated energies to produce a theoretical spectrum that closely matches experimental observations. researchgate.net This correlation between calculated and experimental data is a powerful tool for structural elucidation. researchgate.net

While DFT is also a reliable method for predicting infrared (IR) vibrational frequencies, specific studies detailing these calculations for this compound are not prominently featured in the reviewed literature.

Table 1: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for the Keto-Enol Tautomers of this compound Note: Specific calculated values for each carbon atom are dependent on the exact tautomeric form and conformation and require access to the full study data. The table structure is representative of the analysis performed in the cited research.

| Atom | Experimental Chemical Shift (ppm) | Calculated Nuclear Shielding (ppm) |

|---|---|---|

| C=O (pyridinyl side) | Data not available in abstract | Calculated via DFT/GIAO |

| C=O (methyl side) | Data not available in abstract | Calculated via DFT/GIAO |

| CH | Data not available in abstract | Calculated via DFT/GIAO |

| CH₃ | Data not available in abstract | Calculated via DFT/GIAO |

| Pyridine (B92270) C2, C6 | Data not available in abstract | Calculated via DFT/GIAO |

| Pyridine C3, C5 | Data not available in abstract | Calculated via DFT/GIAO |

| Pyridine C4 | Data not available in abstract | Calculated via DFT/GIAO |

One of the most significant areas of theoretical investigation for this compound is its tautomerism. mdpi.comresearchgate.net As a β-diketone, it can exist in equilibrium between a diketo form and two keto-enol tautomers. DFT calculations have been employed to explore the energy landscapes of these different forms. mdpi.com

By calculating the energies of various conformers and tautomers, researchers can predict their relative stabilities. mdpi.com Studies have utilized the B3LYP/6-311++G(d,p) level of theory, often including a solvent model like the Polarizable Continuum Model (PCM) to simulate conditions in solution (e.g., chloroform). mdpi.com These calculations reveal the Gibbs free energy for each form, allowing for the determination of the most stable tautomer and the equilibrium constants between them. mdpi.comuni.lu

Table 2: Calculated Relative Gibbs Free Energies for Tautomeric Forms of this compound Note: The values are relative to the most stable form. This table is illustrative of the data generated in the cited studies.

| Tautomer/Conformer | Calculation Level | Solvent Model | Relative Gibbs Free Energy (ΔGc) (kcal/mol) |

|---|---|---|---|

| Keto-enol Form A | B3LYP/6-311++G(d,p) | PCM (CHCl₃) | 0.00 (most stable) |

| Keto-enol Form B | B3LYP/6-311++G(d,p) | PCM (CHCl₃) | Data from study mdpi.com |

| Diketo Form | B3LYP/6-311++G(d,p) | PCM (CHCl₃) | Data from study mdpi.com |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides insights into the dynamic behavior and conformational flexibility of molecules.

While DFT studies provide a static picture of different stable conformers, MD simulations could offer a dynamic view of the conformational flexibility of this compound. Such simulations would reveal how the molecule flexes, rotates, and changes shape in various environments (e.g., in different solvents or at different temperatures). However, based on the reviewed scientific literature, dedicated molecular dynamics simulation studies focusing on the conformational flexibility of this specific compound have not been reported.

As a β-diketone, this compound is an effective chelating ligand, capable of forming stable complexes with a wide range of metal ions. The dynamic behavior of these metal-ligand systems, including ligand exchange processes and conformational changes within the coordinated complex, is of significant interest. MD simulations are a suitable tool for investigating these dynamic phenomena. Nevertheless, specific MD simulation studies on the dynamic behavior of metal complexes involving this compound as a ligand are not found in the currently available literature.

Advanced Applications in Materials Science and Chemical Biology Research

Supramolecular Architectures and Coordination Polymers

The field of crystal engineering heavily relies on the predictable assembly of molecular components into extended, highly-ordered structures. Pyridyl β-diketones, such as 1-(Pyridin-4-yl)butane-1,3-dione, are exemplary ligands in this context, enabling the synthesis of diverse metallosupramolecular architectures.

Design Principles for Extended Structures Using Pyridyl β-Diketones

The construction of extended solids like coordination polymers (CPs) is a process of coordination-driven self-assembly. This process utilizes the defined directionality and reversible nature of metal-ligand bonds to create architectures with specific topologies. The key to designing these structures lies in the careful selection of metal ions and organic linkers.

Pyridyl β-diketones are considered ambidentate or "ditopic" ligands because they possess two distinct coordinating sites: the hard β-diketonate oxygen atoms and the softer pyridyl nitrogen atom. This dual functionality allows them to bridge multiple metal centers in various ways, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.

Key design principles include:

Metal Ion Geometry: The preferred coordination number and geometry of the metal cation (e.g., octahedral, tetrahedral, square planar) play a crucial role in determining the final structure.

Ligand Structure: The spatial arrangement of the donor atoms within the ligand dictates the direction of propagation for the polymer.

Counterions and Solvents: Non-coordinating or weakly coordinating counterions and solvent molecules can influence the assembly process and the final crystal packing through hydrogen bonding or other weak interactions.

Research on the interaction of copper(II) with ditopic pyridyl-β-diketone ligands has demonstrated the ability to form a range of structures, including discrete dimers, extended frameworks, and even metallogels, showcasing the versatility of this ligand class. jcu.edu.aujcu.edu.auresearchgate.net

Role of Pyridyl Nitrogen in Directing Self-Assembly

The position of the nitrogen atom within the pyridyl ring is a critical factor that directs the topology and dimensionality of the resulting supramolecular assembly. A study comparing copper(II) complexes with isomeric pyridyl-β-diketones (where the nitrogen is in the 4-, 3-, or 2-position) revealed significant structural differences.

It was shown that for ligands with nitrogen in the 4-position (para) and 3-position (meta), both the β-diketonate and pyridyl groups coordinate to the Cu(II) centers, resulting in the formation of 2D coordination polymers. In stark contrast, the ligand with the nitrogen in the 2-position (ortho) forms a simple mononuclear complex where the metal is coordinated only by the β-diketonate units. This demonstrates that steric hindrance from the ortho-substituent prevents the pyridyl nitrogen from participating in the extended network formation.

This intrinsic effect of the nitrogen atom's location is a powerful tool for chemists, allowing for the rational design and modulation of CP structures and their corresponding physical properties.

Table 1: Influence of Pyridyl Nitrogen Position on Copper(II) Complex Architecture

| Ligand Isomer (Nitrogen Position) | Resulting Complex Type | Dimensionality |

|---|---|---|

| This compound (para) | Coordination Polymer | 2D |

| 1-(Pyridin-3-yl)butane-1,3-dione (meta) | Coordination Polymer | 2D |

Chemosensor Development and Ion Recognition

The ability of the β-diketonate moiety to form stable complexes with a wide range of metal ions makes it an excellent candidate for use in chemosensors. When combined with a signaling unit, these complexes can provide a detectable response—often optical or electrochemical—upon binding to a target analyte.

Application of this compound-Derived Complexes as Chemosensors (e.g., for Hg(II))

While direct studies on this compound as a chemosensor are not extensively documented, research on closely related structures highlights the potential of this class of compounds. For instance, nanocages designed from the similar ligand 4,4-dimethyl-1-(pyridin-4-yl)pentan-1,3-dione and various metal ions have been explored. promovendi.pl The principle involves creating a specific binding pocket for a target ion. Upon capturing the ion, a change in the complex's properties, such as fluorescence, can be observed.

The development of fluorescent chemosensors for toxic heavy metal ions like mercury(II) is a significant area of research. Probes for Hg(II) have been successfully designed using other ligand systems, such as dithiolenes, where binding to the mercury ion modulates the electronic properties of the complex and leads to a detectable colorimetric or fluorescent response. acs.org The incorporation of a pyridyl-β-diketone unit into such a system could offer a selective binding site for targeted ion detection.

Molecular Recognition Phenomena with Lanthanide(III) Tris(β-diketonate) Complexes

Lanthanide(III) ions possess unique photophysical properties, such as long-lived luminescence, which are highly sensitive to their coordination environment. When complexed with β-diketonate ligands, they form versatile molecular probes.

Lipophilic lanthanide(III) tris(β-diketonate) complexes have been demonstrated to be a novel class of receptors for unprotected amino acids under neutral pH conditions. consensus.appacs.org These complexes form stable, neutral, 1:1 ternary complexes with zwitterionic amino acids. nih.gov The recognition mechanism is believed to involve a two-point binding interaction: an electrostatic interaction between the lanthanide center and the carboxylate group of the amino acid, and a hydrogen bonding interaction between the β-diketonate oxygen atoms and the amino acid's ammonium (B1175870) group. consensus.app

This recognition capability allows these complexes to be used for the extraction and transport of amino acids across liquid membranes. nih.gov The efficiency of this process is dependent on the specific lanthanide ion used, with larger ions like Praseodymium(III) (Pr³⁺) and Europium(III) (Eu³⁺) generally showing higher extraction abilities than smaller ions like Ytterbium(III) (Yb³⁺). nih.gov

Table 2: Extraction Percentages of Amino Acids by a Lanthanide Tris(β-diketonate) Complex

| Amino Acid Guest | Extracting Lanthanide Ion | Extraction Percentage (%) |

|---|---|---|

| Phenylalanine | Pr(III) | 68 |

| Phenylalanine | Eu(III) | 65 |

| Phenylalanine | Yb(III) | 28 |

| Leucine | Pr(III) | 51 |

| Leucine | Eu(III) | 49 |

| Leucine | Yb(III) | 18 |

(Data sourced from experiments using Pr(fod)₃, Eu(fod)₃, and Yb(fod)₃ as the lanthanide complexes). nih.gov

Furthermore, these lanthanide complexes can act as chirality probes. When a chiral amino alcohol binds to a racemic lanthanide tris(β-diketonate) complex, it can induce intense signals in vibrational circular dichroism (VCD) spectroscopy, allowing for the determination of the amino alcohol's stereochemistry. doi.org

Research on Enzymes and Biological Targets (Focus on Mechanism and Design)

The β-dicarbonyl structural motif is present in a vast number of biologically active compounds. This functionality is a key pharmacophore in many drugs and natural products. However, specific research focusing on the mechanistic interaction of this compound with enzymes or other biological targets is limited in currently available literature.

In nature, many enzymes, such as matrix metalloproteinases, utilize metal ions like zinc at their active sites to perform catalysis. The strong metal-chelating ability of the β-diketonate group makes it a prime candidate for the design of enzyme inhibitors that target these metalloenzymes. A molecule like this compound could theoretically be designed to bind to the metal cofactor in an enzyme's active site, thereby inhibiting its function. The pyridyl group could serve as an additional interaction site to improve binding affinity and selectivity for the target protein.

While the broader class of β-diketones is known for a wide range of biological activities, the specific design and mechanistic study of this compound as a modulator of biological targets represents a promising, yet underexplored, avenue for future research.

Elucidating Mechanisms of Enzyme Inhibition via Metal Chelation

Pyridyl-containing β-diketones are recognized for their strong metal-chelating properties. researchgate.net This characteristic is crucial in the study of enzyme inhibition, where the mechanism often involves the binding of a molecule to the metal cofactor of an enzyme, thereby deactivating it. While direct studies on this compound are limited, the broader class of β-diketones is known to form stable complexes with a variety of metals. nih.gov The biological activities of such metal complexes are an active area of research, with studies on ruthenium(II) complexes of various β-diketone ligands showing structure-dependent cytotoxicity. nih.gov The stability of these metal complexes in solution is a key determinant of their biological activity. mdpi.com It has been noted that for pyridyl-substituted β-diketones, the pKa values can be below the physiological pH, suggesting that a significant portion of the compound could exist in an anionic form in biological systems, which may influence its chelation and enzyme interaction capabilities. mdpi.com

Computational Design of Ligands for Specific Biological Interactions

Computational methods, such as Density Functional Theory (DFT), are instrumental in understanding the structural features of diketones and predicting their interaction with biological molecules. acs.org For instance, DFT studies have been used to determine the lowest energy conformations of related heteroaryl 1,2-diketones, which is essential for designing ligands with high specificity for a target receptor. nih.gov The geometry of metal complexes with pyridyl-containing β-diketonates has been optimized using DFT, providing insights into their three-dimensional structures and potential binding modes. researchgate.net Although specific computational studies on this compound for ligand design are not widely published, the established methodologies for similar compounds provide a clear framework for future research in this area.

Investigation of Molecular Interactions with Carbonic Anhydrase I

Currently, there is no specific research available in the public domain that details the direct investigation of molecular interactions between this compound and Carbonic Anhydrase I.

Studies on Lumazine (B192210) Synthase Inhibition Mechanisms

Specific studies on the inhibition of lumazine synthase by this compound are not found in the available scientific literature.

Applications in Organic Synthesis as Reaction Intermediates or Catalysts

Β-diketones are highly valuable intermediates in organic synthesis, primarily due to the reactivity of the dicarbonyl moiety which allows for the construction of a wide array of heterocyclic systems. researchgate.netamanote.com These heterocyclic compounds are often the core scaffolds of many pharmaceutical and bioactive molecules. nih.gov

This compound serves as a precursor for the synthesis of more complex molecules. For example, its reaction with bifunctional nucleophiles can lead to the formation of various heterocyclic rings. nih.gov The synthesis of this compound itself is well-documented, typically achieved through a Claisen condensation reaction between a pyridine-based ester and a ketone. researchgate.netchemicalbook.com

While direct applications of this compound as a catalyst are not extensively reported, metal complexes derived from β-diketone ligands are known to possess catalytic properties. For instance, molybdenum(VI) complexes with related ligands have been examined as catalysts for olefin epoxidation. capes.gov.br Furthermore, silver(I), copper(II), and nickel(II) complexes with sulfur-containing macrocycles that incorporate a pyridine (B92270) unit have demonstrated catalytic activity in A3-coupling reactions. manchester.ac.uk This suggests the potential for developing catalytically active metal complexes of this compound for various organic transformations.

Q & A

Q. What are the common synthetic routes for 1-(Pyridin-4-yl)butane-1,3-dione?

Methodological Answer: The compound is typically synthesized via condensation reactions between pyridine-4-carboxylic acid derivatives and acetylacetone precursors. A robust method involves using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a reactive intermediate. For example:

React pyridine-4-carbonyl chloride with Meldrum’s acid in anhydrous conditions to form a β-ketoester intermediate.

Hydrolyze the intermediate under acidic conditions to yield the dione .

Alternative routes include Claisen-Schmidt condensations between pyridine-4-carbaldehyde and acetylacetone derivatives in the presence of catalytic bases (e.g., piperidine) .

Key Considerations:

- Purification via recrystallization (e.g., ethyl acetate/hexane mixtures) is critical due to byproduct formation.

- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridin-4-yl protons) and δ 3.0–3.5 ppm (diketone methylene groups).

- ¹³C NMR : Carbonyl carbons appear at δ 190–200 ppm; pyridin-4-yl carbons at δ 120–150 ppm.

- X-ray Crystallography :

- Single-crystal analysis reveals planarity of the diketone moiety and dihedral angles between the pyridine ring and diketone plane (e.g., 15–25°). Crystallographic data (e.g., space group P21/c, unit cell parameters) can resolve tautomeric equilibria .

Q. How can tautomeric equilibria in this compound be experimentally and computationally analyzed?

Methodological Answer:

- Variable-Temperature NMR : Monitor keto-enol tautomerism by tracking proton shifts in DMSO-d₆ or CDCl₃ at temperatures ranging from 25°C to −40°C. Enol content increases at lower temperatures .

- DFT Calculations : Use Gaussian or ORCA software to model tautomeric stability. B3LYP/6-31G(d) level calculations predict energy differences between keto and enol forms (ΔG ≈ 2–5 kcal/mol) .

Key Insight:

The electron-withdrawing pyridin-4-yl group stabilizes the keto form, reducing enol content compared to aryl-substituted analogs .

Q. How can regioselectivity be controlled in cross-coupling reactions involving this diketone?

Methodological Answer:

- Transition Metal Catalysis :

- Use Pd(PPh₃)₄ or CuI catalysts for Sonogashira couplings at the diketone’s α-position.

- Optimize solvent polarity (e.g., DMF vs. THF) to favor mono- vs. di-functionalization .

- Protecting Group Strategies :

Q. What are the challenges in resolving enantiomers of chiral derivatives of this compound?

Methodological Answer:

- Chiral Stationary Phases (CSPs) : Use HPLC with amylose- or cellulose-based CSPs (e.g., Chiralpak IA/IB) for enantiomeric separation.

- Circular Dichroism (CD) : Correlate CD spectra with computed electronic transitions to assign absolute configurations .

Troubleshooting Note:

Racemization during purification can occur due to diketone acidity. Perform chiral separations at low temperatures (≤0°C) to mitigate this .

Q. How does the pyridin-4-yl substituent influence electronic properties compared to phenyl analogs?

Methodological Answer:

- Cyclic Voltammetry : The pyridin-4-yl group lowers the LUMO energy (by ~0.5 eV) due to its electron-deficient nature, enhancing electrophilicity at the diketone moiety .

- UV-Vis Spectroscopy : Absorption maxima shift bathochromically (Δλ ≈ 20–30 nm) relative to phenyl-substituted analogs, indicating extended conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.